Tetrasodium 3,3'-azobis(6-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate)
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Overview
Description
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-463-6 is known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone. This compound is a derivative of naphthalene and is characterized by its unique structure, which includes a quinone moiety and a tetrahydronaphthalene ring system. It has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the compound can be synthesized from 2-methyl-1,4-naphthoquinone through a series of reduction and cyclization steps .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction may produce hydroquinone derivatives .
Scientific Research Applications
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where quinone derivatives are known to be effective.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. This redox activity is crucial for its biological effects, including enzyme inhibition and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
- 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- Miescher-Wieland ketone
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structural features, such as the presence of a methyl group at the 8a position and the tetrahydronaphthalene ring system. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
6272-71-5 |
---|---|
Molecular Formula |
C28H16N4Na4O16S4 |
Molecular Weight |
884.7 g/mol |
IUPAC Name |
tetrasodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b3-1+,4-2+,30-29?;;;; |
InChI Key |
WMXWHKMEODSTIM-SGFVGHTISA-J |
Isomeric SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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